Glucose-6-phosphate (G6P) is a central phosphorylated sugar intermediate critical to glycolysis and the pentose phosphate pathway. In industrial and laboratory procurement, it is predominantly sourced as a disodium or monosodium salt to ensure high aqueous solubility and immediate compatibility with enzymatic workflows . As the direct substrate for glucose-6-phosphate dehydrogenase (G6PDH), G6P is a fundamental reagent in clinical diagnostics, ATP-free biocatalytic cascades, and metabolic flux analyses, offering precise stoichiometric control over NAD+/NADP+ reduction assays without the need for in situ generation from unphosphorylated glucose .
Substituting G6P with its isomers, such as glucose-1-phosphate (G1P) or fructose-6-phosphate (F6P), completely abolishes reactivity in G6PDH-dependent diagnostic assays due to strict enzyme active-site specificity . Furthermore, attempting to substitute the highly soluble disodium salt of G6P with the historically cheaper barium salt introduces severe process bottlenecks; barium salts are highly insoluble in water and require mandatory cation-exchange chromatography to remove Ba2+ ions, which otherwise precipitate assay buffers and irreversibly inhibit downstream enzymes [1]. Finally, relying on in situ generation of G6P from unphosphorylated glucose requires the addition of hexokinase and stoichiometric ATP, complicating assay kinetics and introducing unwanted byproducts .
Glucose-6-phosphate serves as the exclusive substrate for Glucose-6-Phosphate Dehydrogenase (G6PDH). Kinetic profiling of G6PDH from Leuconostoc mesenteroides demonstrates a high affinity for G6P with a Michaelis constant (Km) of 36 µM using NADP+ as a coenzyme . In stark contrast, closely related isomers including glucose-1-phosphate, fructose-6-phosphate, and fructose-1,6-bisphosphate exhibit zero reactivity .
| Evidence Dimension | Enzyme affinity (Km) and reactivity for G6PDH |
| Target Compound Data | G6P (Km = 36 µM, 100% relative reactivity) |
| Comparator Or Baseline | G1P and F6P (0% reactivity) |
| Quantified Difference | Absolute specificity (active vs. completely inactive) |
| Conditions | pH 7.8, 25°C, NADP+ coenzyme |
Guarantees zero background noise or cross-reactivity in precision clinical diagnostics and coupled enzymatic assays.
The procurement of G6P as a disodium salt provides immediate aqueous solubility for biological buffers. Conversely, the barium salt of G6P is virtually insoluble in water [1]. Utilizing the barium salt requires a tedious resolubilization process involving large volumes of cold water and mandatory passage through an IR120 (Na+) cation-exchange resin to yield the usable sodium form [1]. This extra processing step not only increases preparation time but also risks product loss and introduces potential trace heavy metal contamination.
| Evidence Dimension | Aqueous solubility and preparation requirement |
| Target Compound Data | G6P Disodium Salt (Directly soluble, ready-to-use) |
| Comparator Or Baseline | G6P Barium Salt (Insoluble, requires cation-exchange conversion) |
| Quantified Difference | Elimination of multi-hour ion-exchange purification step |
| Conditions | Aqueous buffer preparation for enzymatic assays |
Purchasing the disodium salt eliminates costly, time-consuming sample preparation and prevents barium-induced enzyme inhibition.
In cell-free synthetic biology and multi-enzyme cascades involving Phosphoglucose Isomerase (PGI), G6P is the thermodynamically favored species compared to its isomer F6P. The equilibrium constant (Keq) for the conversion of G6P to F6P is approximately 0.41 [1]. This dictates that at equilibrium, the reaction pool consists of roughly 71% G6P and 29% F6P[1].
| Evidence Dimension | Equilibrium distribution in PGI-catalyzed isomerization |
| Target Compound Data | G6P (~71% at equilibrium) |
| Comparator Or Baseline | F6P (~29% at equilibrium) |
| Quantified Difference | 2.4-fold thermodynamic preference for G6P |
| Conditions | PGI incubation at neutral to slightly alkaline pH |
Establishes G6P as a stable metabolic sink and preferred starting material for driving downstream pathways without unfavorable equilibrium limitations.
Sugar phosphates vary significantly in their hydrolytic stability. G6P maintains stability in aqueous solutions at neutral pH, with its maximum (yet still slow) rate of hydrolysis occurring only near pH 4 where it exists as a monoanion [1]. In contrast, glucose-1-phosphate (G1P) is significantly more labile and prone to spontaneous hydrolysis under similar conditions[1].
| Evidence Dimension | Resistance to spontaneous hydrolysis |
| Target Compound Data | G6P (Stable at neutral pH, slow hydrolysis at pH 4) |
| Comparator Or Baseline | G1P (Highly labile) |
| Quantified Difference | Superior hydrolytic stability in neutral aqueous formulations |
| Conditions | Long-term storage in pH-buffered aqueous solutions |
Enables the formulation of liquid-stable diagnostic kits and stock solutions with extended shelf lives.
Directly relying on G6P's absolute specificity for G6PDH, this compound is the mandatory substrate for assays measuring NAD+/NADP+ reduction . It is universally procured for diagnostic kits evaluating hexokinase activity, ATP quantification, and creatine kinase levels, where substituting with G1P or F6P would result in assay failure.
Leveraging the high aqueous solubility of the disodium salt and the compound's hydrolytic stability at neutral pH, G6P is the standard selection for mass-producing ready-to-use reagent master mixes [1]. Procuring the disodium form bypasses the severe process bottlenecks and potential enzyme inhibition associated with barium salts.
Due to its thermodynamic favorability over F6P (comprising ~71% of the equilibrium pool in PGI reactions), G6P serves as an ideal anchor substrate for driving synthetic in vitro pathways [2]. It allows for the robust utilization of the pentose phosphate pathway without the continuous, costly requirement of ATP regeneration.
Corrosive